molecular formula C9H11ClN2O B2906951 4-(6-Chloropyridin-2-YL)morpholine CAS No. 330682-30-9

4-(6-Chloropyridin-2-YL)morpholine

Cat. No.: B2906951
CAS No.: 330682-30-9
M. Wt: 198.65
InChI Key: RCTMSAAXJZTYHV-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)morpholine ( 330682-30-9) is an organic compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol [ ]. This chemical is characterized as an orange liquid (orange oil) at room temperature and requires storage in a sealed container under dry conditions, typically in a refrigerator between 2°C and 8°C to maintain stability [ ][ ]. The purity of available batches can be specified, with some suppliers offering a purity of 97% [ ]. Handling and Safety: This compound is for research and development use only and is not intended for diagnostic, therapeutic, or household use [ ]. It should be handled with appropriate precautions. Hazard statements include warnings that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [ ]. Researchers are advised to consult the Safety Data Sheet (SDS) and use personal protective equipment, including impervious gloves and tightly fitting safety goggles [ ]. Research Applications: This chemical serves as a versatile synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of both a chloropyridine group and a morpholine ring in its structure makes it a valuable precursor for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While specific mechanistic studies for this exact compound are not detailed in the available sources, compounds of this class are frequently employed in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Its primary research value lies in its utility for constructing molecular scaffolds and exploring structure-activity relationships (SAR) in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTMSAAXJZTYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 6 Chloropyridin 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of 4-(6-chloropyridin-2-yl)morpholine is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the pyridine (B92270) ring. The morpholine protons typically appear as two multiplets due to the different chemical environments of the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons on the substituted pyridine ring will appear in the aromatic region of the spectrum.

Based on the analysis of similar structures, the expected chemical shift ranges are as follows:

The protons of the methylene groups of the morpholine ring are anticipated to resonate at approximately δ 3.3–3.9 ppm.

The aromatic protons on the pyridine ring are expected to appear in the range of δ 6.8–8.3 ppm.

The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns would provide information about adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Morpholine H (adjacent to N) ~ 3.5 - 3.9 Triplet (t)
Morpholine H (adjacent to O) ~ 3.3 - 3.7 Triplet (t)

Note: This table is based on predicted values and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the two distinct methylene carbons of the morpholine ring and the five carbons of the chloropyridine ring. The carbon atom attached to the chlorine will be influenced by the halogen's electronegativity and the "heavy atom effect."

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Morpholine C (adjacent to N) ~ 45
Morpholine C (adjacent to O) ~ 66
Pyridine C-2, C-6 (substituted) ~ 158 - 161

Note: This table is based on predicted values and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₁₁ClN₂O), distinguishing it from other compounds with the same nominal mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Table 3: HRMS Data for this compound

Ion Calculated m/z

Note: The calculated m/z is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture by liquid chromatography before their detection by mass spectrometry. libretexts.org In the context of the synthesis of this compound, LC-MS is crucial for monitoring the progress of the reaction, identifying the formation of the product, and assessing its purity. libretexts.org The retention time from the LC provides one level of identification, while the mass spectrum confirms the molecular weight of the eluted compound.

Vibrational Spectroscopy for Identification of Characteristic Functional Groups

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present in the molecule. Key expected absorptions include:

C-O-C stretching: The ether linkage within the morpholine ring typically shows a strong absorption band. For other morpholine-containing compounds, this appears around 1059 cm⁻¹. openmedicinalchemistryjournal.com

C-N stretching: The carbon-nitrogen bonds of the morpholine and its attachment to the pyridine ring will also have characteristic absorptions.

Aromatic C=C and C=N stretching: These vibrations within the pyridine ring occur in the 1600-1400 cm⁻¹ region.

C-H stretching: Signals for aromatic and aliphatic C-H bonds will be present.

C-Cl stretching: The carbon-chlorine bond vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C and C=N Stretch 1600 - 1400
C-O-C Stretch (Ether) 1250 - 1050

Note: This table provides general ranges for the expected vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the spectrum is characterized by a combination of vibrations from the chloropyridine ring and the morpholine moiety.

The analysis of substituted pyridine derivatives provides a basis for assigning the observed vibrational frequencies. niscpr.res.injocpr.com The presence of substituents, their number, and their position on the pyridine ring influence the vibrations. niscpr.res.in In this molecule, the key functional groups lead to characteristic absorption bands. The morpholine ring typically exhibits a strong C–O–C stretching vibration. The pyridine ring itself has a series of characteristic stretching and bending vibrations. Furthermore, the carbon-chlorine bond contributes to the far-infrared region of the spectrum.

Key vibrational modes for this compound include C-H stretching from the aromatic pyridine ring and the aliphatic morpholine ring. The N-H stretching vibrations, common in primary aromatic amines, are absent here, but the vibrations associated with the tertiary amine within the morpholine ring are present. core.ac.uk The C-H out-of-plane bending vibrations are typically observed in the 1000-700 cm⁻¹ region and are determined by the number of adjacent hydrogen atoms on the pyridine ring. jocpr.com

A summary of the expected characteristic FT-IR absorption bands is presented below.

Frequency Range (cm⁻¹)AssignmentSource
~3100-3000Aromatic C-H Stretching (Pyridine) jocpr.com, researchgate.net
~2950-2850Aliphatic C-H Stretching (Morpholine) openmedicinalchemistryjournal.com
~1600-1550C=N and C=C Ring Stretching (Pyridine) niscpr.res.in, core.ac.uk
~1480-1400CH₂ Scissoring (Morpholine) core.ac.uk
~1250-1100C-O-C Asymmetric Stretching (Morpholine) , openmedicinalchemistryjournal.com
~1100-1000C-N Stretching (Aliphatic-Aromatic) openmedicinalchemistryjournal.com
~800-600C-Cl Stretching
~800-700C-H Out-of-plane Bending (Pyridine) jocpr.com

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While the specific crystal structure of this compound is not publicly available, analysis of closely related morpholine and pyridine derivatives allows for a detailed prediction of its structural characteristics. nih.govmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to dictate the crystal packing. These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps intermolecular contacts. nih.goviucr.orgresearchgate.net The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of atomic contacts. mdpi.comnih.gov

The primary intermolecular forces likely to be present are:

C—H···N and C—H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the morpholine and pyridine rings acting as donors, and the nitrogen atom of the pyridine ring or the oxygen atom of the morpholine ring acting as acceptors are highly probable. iucr.orgresearchgate.net These interactions are crucial in the formation of supramolecular assemblies. researchgate.net

C—H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules.

π–π Stacking: The electron-rich pyridine rings of adjacent molecules may stack upon one another, an interaction common in aromatic systems that contributes to crystal stability. mdpi.com

H···H Contacts: Van der Waals interactions between hydrogen atoms on the exterior of the molecules will constitute a significant portion of the total intermolecular contacts. researchgate.netmdpi.com

In related structures, such as other substituted chloropyridines and morpholine derivatives, these types of interactions form complex three-dimensional networks, often leading to the formation of dimers or polymeric chains. nih.goviucr.org For instance, inversion-related dimers are frequently formed through specific hydrogen bonds. nih.gov The interplay of these varied non-covalent forces ultimately determines the final crystal architecture. mdpi.com

A summary of anticipated crystallographic and interaction data, based on analogous structures, is provided below.

ParameterExpected Feature/ValueSource
Molecular Conformation Morpholine ring in a chair conformation. iucr.org, iucr.org, nih.gov
Crystal System Likely Monoclinic or Triclinic. nih.gov, mdpi.com
Space Group Common space groups like P2₁/c or P-1. nih.gov, mdpi.com
Dominant Intermolecular Interactions C—H···N, C—H···O, H···H contacts. iucr.org, mdpi.com, researchgate.net
Secondary Interactions π–π stacking, C—H···Cl interactions. mdpi.com
Supramolecular Motifs Formation of hydrogen-bonded dimers or chains. iucr.org, nih.gov
Hirshfeld Surface Contribution H···H contacts expected to be the largest contributor to the surface area. mdpi.com, mdpi.com, nih.gov

Computational and Theoretical Investigations of 4 6 Chloropyridin 2 Yl Morpholine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com DFT calculations, often employing functionals like B3LYP, are utilized to optimize the molecular geometry and to derive various electronic and reactivity parameters. mdpi.comresearchgate.net For molecules such as 4-(6-chloropyridin-2-yl)morpholine, these studies are instrumental in understanding its stability and chemical behavior. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. acs.org The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. acs.orgirjweb.com

In a molecule like this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) and morpholine (B109124) rings, while the LUMO is likely concentrated on the electron-deficient chloropyridine ring. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. While specific computational results for this compound are not extensively published, analysis of related structures provides valuable context. For instance, studies on complex hydrazones incorporating the (6-chloropyridin-2-yl)oxy moiety have reported HOMO-LUMO gaps in the range of 3.6 to 6.1 eV, indicating significant stability. mdpi.comacs.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyridine Derivatives (in eV)

Compound/DerivativeEHOMO (eV)ELUMO (eV)ΔE (Energy Gap) (eV)Reference
(E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene) acetohydrazide-5.600-1.9663.634 mdpi.com
2-methoxy-3-nitropyridine-7.592-2.6124.980 researchgate.net
2-methoxy-5-nitropyridine-7.864-2.8035.061 researchgate.net
2-[(6-chloropyridin-2-yl)oxy]-N'-(2-fluorobenzylidene)acetohydrazone derivative-6.620-0.5216.099 acs.org

Note: This table presents data for structurally related compounds to illustrate typical values. The specific values for this compound may vary.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates regions of negative electrostatic potential (typically colored red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring. mdpi.com These areas represent the most likely sites for interactions with electrophiles. Conversely, positive potential would be located around the hydrogen atoms, indicating these as sites for nucleophilic interactions. Comparative analyses of substituted pyridines confirm that the location and intensity of the negative potential on the ring nitrogen are highly sensitive to the nature and position of substituents. nih.govmdpi.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's stability and reactivity. dergipark.org.tr These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). mdpi.comirjweb.com

The relationships are typically defined as:

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Potential (μ): μ = -(IP + EA) / 2 = -χ

Chemical Hardness (η): η = (IP - EA) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

A high chemical hardness and low softness are indicative of a stable molecule. irjweb.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com Computational studies on related nitropyridines and other derivatives provide insight into the expected values for these descriptors. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for Related Pyridine Derivatives (in eV)

Descriptor2-methoxy-3-nitropyridine researchgate.net2-methoxy-5-nitropyridine researchgate.net(E)-2-((6-chloropyridin-2-yl)oxy)...acetohydrazide mdpi.com
Ionization Potential (IP)7.5927.8645.600
Electron Affinity (EA)2.6122.8031.966
Electronegativity (χ)5.1025.3343.783
Chemical Hardness (η)2.4902.5291.817
Electrophilicity Index (ω)5.2285.6323.931

Note: This table presents data for structurally related compounds to illustrate typical values. The specific values for this compound may vary.

Quantum Chemical Topology Approaches for Bonding Analysis

Quantum Chemical Topology provides methods to analyze the electron density of a molecule to understand its chemical bonding. These approaches partition the molecular space into atomic basins, allowing for the detailed characterization of both covalent and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonds and other interactions. bohrium.comnih.gov By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. scispace.com The values of the electron density and its Laplacian (∇²ρ(r)) at these points provide quantitative information about the strength and nature of the interaction. bohrium.com

For this compound, a QTAIM analysis would be employed to confirm the nature of the covalent bonds within the pyridine and morpholine rings. It would also be instrumental in identifying and quantifying any weak intramolecular non-covalent interactions, such as C-H···N or C-H···O hydrogen bonds, that might contribute to the molecule's conformational stability. While specific QTAIM data for this compound is not readily found, studies on related pyridine derivatives demonstrate the utility of this method in confirming the nature of hydrogen bonds and other stabilizing interactions. bohrium.com

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of various properties, such as dnorm, which highlights regions of close intermolecular contact. researchgate.net

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions among orbitals. wikipedia.orgwisc.edu It provides a localized, Lewis-like description of the electronic structure of a molecule, which is more intuitive for chemists than the delocalized canonical molecular orbitals. wisc.edu The analysis focuses on identifying the "natural" atomic orbitals, hybrid orbitals, and bond orbitals, which have the maximum electron occupancy. wikipedia.org Weak occupancies in antibonding orbitals signal departures from an idealized Lewis structure, indicating delocalization effects. wikipedia.org

Natural Population Analysis (NPA) complements NBO by providing a method for distributing the electrons among the atoms in a molecule, resulting in more stable and reliable atomic charges compared to other methods like Mulliken population analysis. mdpi.comfaccts.de NPA is based on the occupancies of the natural atomic orbitals. mdpi.com

In a study on 2-[(6-chloropyridin-2-yl)oxy]-N'-(2-fluorobenzylidene)acetohydrazone (CPFH), NBO analysis confirmed that hyperconjugative interactions were a pivotal cause for the stability of the compound. acs.org These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The stabilization energy E(2) associated with these interactions can be calculated using second-order perturbation theory.

For this compound, significant hyperconjugative interactions would be expected. Key interactions would likely involve the lone pairs of the nitrogen and oxygen atoms of the morpholine ring acting as donors, and the π* antibonding orbitals of the pyridine ring acting as acceptors. The lone pair on the pyridine nitrogen would also contribute to these delocalization effects.

Table 1: Expected Major NBO Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol) (Estimated)
LP (1) N(morpholine)π* (C-N pyridine)High
LP (1) O(morpholine)σ* (C-N morpholine)Moderate
LP (1) N(pyridine)π* (C-C pyridine)High
π (C=C pyridine)π* (C=N pyridine)High
LP (1) Clσ* (C-Cl)Low

This table is illustrative and based on general principles and findings from related structures. Actual values would require specific calculations.

NPA would reveal the charge distribution across the molecule. The electronegative chlorine, nitrogen, and oxygen atoms would carry negative charges, while the carbon and hydrogen atoms would be positively charged. The analysis of these charges is crucial for understanding the molecule's reactivity, electrostatic potential, and intermolecular interactions. mdpi.com For instance, in a study of (E)-2-((6-chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene) acetohydrazide, NPA showed an unequal redistribution of electron density over the pyridine and aromatic rings due to the presence of electronegative Cl, O, and N atoms. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating reaction mechanisms and characterizing the high-energy transition states that are often difficult to observe experimentally. rsc.org For the synthesis of this compound, which is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine (B45657) and morpholine, computational methods like DFT can map out the entire reaction pathway.

The SNAr mechanism generally proceeds through a two-step sequence:

Formation of a Meisenheimer complex: The nucleophile (morpholine) attacks the electron-deficient carbon atom of the pyridine ring (at position 2), leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Departure of the leaving group: The leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored.

Computational studies can model this process by locating the stationary points on the potential energy surface, which include the reactants, the Meisenheimer intermediate, the transition states connecting them, and the final product. Transition state calculations are particularly important as they identify the energy barrier for the reaction, which determines the reaction rate. rsc.org

For a related deaminative chlorination reaction, a tentative mechanism was proposed based on computational insights, highlighting the power of these methods in understanding complex transformations. nih.gov In the context of the SNAr synthesis of this compound, computational modeling would focus on the transition state for the formation of the Meisenheimer complex, which is typically the rate-determining step. The geometry of this transition state would show the partial formation of the C-N bond (from morpholine) and the partial breaking of the C-Cl bond.

Table 2: Key Parameters from a Hypothetical DFT Study of the SNAr Reaction to Form this compound

ParameterReactantsTransition State 1 (TS1)Meisenheimer IntermediateTransition State 2 (TS2)Product
Relative Energy (kcal/mol)0.0+15 to +25+5 to +10+8 to +12-10 to -20
C2-N(morpholine) Bond Length (Å)> 3.0~2.0 - 2.2~1.45~1.46~1.38
C2-Cl Bond Length (Å)~1.74~1.8 - 2.0~2.2 - 2.4~2.6 - 2.8> 4.0

This table presents hypothetical data based on known SNAr mechanisms and computational studies on similar systems. The values are illustrative estimates.

Furthermore, computational models can explore the role of the solvent in stabilizing the charged transition states and intermediates, which is crucial for reactions like SNAr that are often performed in polar solvents.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering detailed insights into their conformational flexibility and stability. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, revealing the accessible conformations and the transitions between them. oatext.comspringernature.com

For this compound, MD simulations would be instrumental in understanding its three-dimensional structure and dynamics. The morpholine ring can exist in a chair conformation, and the bond connecting it to the pyridine ring allows for rotational flexibility. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers for interconversion between them. mun.ca

A typical MD simulation protocol would involve:

System Setup: The molecule is placed in a simulation box, often filled with a solvent (like water) to mimic physiological or reaction conditions.

Energy Minimization: The initial geometry is optimized to remove any steric clashes or unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted, allowing the system to reach a stable state.

Production Run: The simulation is run for a significant period (nanoseconds to microseconds), during which the trajectory data is collected for analysis.

Analysis of the MD trajectory can provide a wealth of information. mdpi.com

Table 3: Key Analyses from a Molecular Dynamics Simulation of this compound

Analysis TypeDescriptionInsights Gained
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein or ligand backbone atoms over time from a reference structure.Provides information on the overall stability of the molecule's conformation. A stable RMSD indicates that the molecule has reached equilibrium.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average positions.Identifies the flexible and rigid regions of the molecule. For instance, the morpholine ring might show more flexibility than the rigid pyridine ring. mdpi.com
Radius of Gyration (Rg) Measures the compactness of the molecule's structure.Changes in Rg can indicate conformational changes, such as unfolding or folding.
Dihedral Angle Analysis Tracks the changes in specific dihedral angles over time.Can be used to monitor the conformation of the morpholine ring (e.g., chair to boat) and the rotation around the pyridine-morpholine bond.
Hydrogen Bond Analysis Identifies and quantifies the formation and breaking of intramolecular and intermolecular hydrogen bonds.Reveals the role of hydrogen bonding in stabilizing specific conformations or in interactions with solvent molecules.

MD simulations are particularly valuable in the context of drug design, where the conformation of a molecule is critical for its binding to a biological target. nih.gov By understanding the conformational preferences and stability of this compound, researchers can gain insights that may inform the design of new derivatives with improved properties.

Structure Activity Relationship Sar Studies of 4 6 Chloropyridin 2 Yl Morpholine Derivatives

Impact of Structural Modifications on Biological Activity Profiles

Alterations to the 4-(6-chloropyridin-2-yl)morpholine framework, whether on the pyridine (B92270) ring, the morpholine (B109124) ring, or by appending new functional groups, have profound effects on the biological profiles of the resulting derivatives. Research has shown that even minor changes can significantly modulate potency and selectivity against various biological targets.

For instance, studies on pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) have explored the replacement of a morpholine substituent. While a direct analogue was not specified, the general findings indicate that replacing the morpholine with a more hydrophobic piperidine (B6355638) ring was tolerated, and introducing a 3,3-difluoropiperidine (B1349930) could double the potency. nih.govacs.org Conversely, adding substituents to the 4-position of the morpholine ring was found to be unfavorable for activity. nih.govacs.org This suggests that the polarity and steric profile of the morpholine ring are critical for optimal interaction within the enzyme's binding pocket. nih.govacs.org

In the context of developing fungicides, a series of cinnamide derivatives were created using pyrimorph, a compound containing a morpholine and a pyridine ring, as the lead. mdpi.com In these studies, the morpholine moiety was replaced by various β-phenylethylamine groups. The results indicated that the morpholine ring could be successfully substituted while maintaining activity. A key finding from this research was the importance of the chlorine atom on the pyridine ring; compounds bearing this feature consistently showed higher inhibition rates against seven tested plant pathogens compared to their non-chlorinated counterparts. mdpi.com

Further illustrating the impact of pyridine ring substitution, research into imidazo[2,1-b]thiazole-based anticancer agents provides valuable SAR insights. A virtual screening hit, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, served as the basis for optimization. nih.govmdpi.com By modifying the phenyl group on the imidazo[2,1-b]thiazole (B1210989) core while keeping the morpholinopyridine fragment, researchers could fine-tune the cytotoxic activity. The introduction of a chlorine atom at the para-position of the phenyl ring led to a compound with potent inhibitory activity against the MDA-MB-231 breast cancer cell line. nih.govmdpi.com

Table 1: Impact of Structural Modifications on Biological Activity

Parent Scaffold Modification Biological Target/Activity Observed Effect Reference
Pyrimidine-4-carboxamide Replacement of morpholine with 3,3-difluoropiperidine NAPE-PLD Inhibition 2-fold increase in potency nih.govacs.org
Pyrimorph (cinnamide fungicide) Absence of chlorine on the pyridine ring Antifungal Activity Lower inhibition rates mdpi.com
Imidazo[2,1-b]thiazole acetamide Addition of 4-chlorophenyl group (vs. phenyl) Cytotoxicity (MDA-MB-231 cells) Increased potency (IC50 = 1.4 µM) nih.govmdpi.com
Imidazo[2,1-b]thiazole acetamide Replacement of morpholine with 4-methylpiperazine Cytotoxicity (MDA-MB-231 cells) Maintained high potency nih.gov

Design and Synthesis of Novel Analogues Bearing the this compound Moiety

The design of novel analogues based on the this compound scaffold is often guided by a strategy of molecular hybridization, where this core moiety is combined with other pharmacologically active structures to create new chemical entities with enhanced or novel biological activities. The synthesis typically involves multi-step sequences to build complex molecules around the central chloropyridinyl-morpholine core.

A common synthetic approach involves nucleophilic aromatic substitution (SNAr), where morpholine displaces a leaving group, such as a halogen, from a di- or tri-substituted pyridine ring. For example, the synthesis of 4-(4,6-dichloropyrimidin-2-yl)morpholine, a related analogue, is achieved by reacting 2,4,6-trichloropyrimidine (B138864) with morpholine in acetone (B3395972) at a controlled temperature. chemicalbook.com This highlights a general and efficient method for forging the crucial C-N bond between the heterocyclic rings.

One area of research has focused on designing dopamine (B1211576) receptor 4 (D4R) antagonists for potential use in treating neuropsychiatric disorders. nih.govresearchgate.net In this context, researchers synthesized a series of chiral alkoxymethyl morpholine analogues. The design strategy involved connecting a (6-chloropyridin-2-yl)oxy group to a morpholine scaffold, which was further substituted. This work led to the identification of potent and selective D4R antagonists, demonstrating how the this compound moiety can be incorporated into more complex structures to target specific G-protein coupled receptors. nih.govresearchgate.net

Another example is the design of novel anticancer agents by coupling the morpholinopyridine scaffold with an imidazo[2,1-b]thiazole system. nih.govmdpi.com The synthesis of these hybrids began with the preparation of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid, which was then coupled with various substituted pyridinamines. The key amine precursor, 6-morpholinopyridin-3-amine, was synthesized by reacting 2-chloro-5-nitropyridine (B43025) with morpholine, followed by reduction of the nitro group. This modular synthesis allows for the creation of a library of compounds by varying the substituents on both the imidazo[2,1-b]thiazole and the pyridine rings to explore the SAR. nih.gov

Furthermore, novel triazolo[4,5-d]pyrimidin-7-imines incorporating a chloropyridin-yl)methyl group have been designed and synthesized. researchgate.net The multi-step synthesis started with 2-chloro-5-(chloromethyl)pyridine, which was used to alkylate a cyanoacetamide derivative, eventually leading to the formation of the complex heterocyclic system. This research illustrates the utility of chloropyridine derivatives as reactive intermediates for building diverse molecular architectures. researchgate.net

The Role of Morpholine as a Privileged Scaffold in Contemporary Drug Discovery

The morpholine ring is widely recognized in medicinal chemistry as a "privileged scaffold". jchemrev.comnih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable component in drug design. The utility of the morpholine moiety stems from a combination of its advantageous physicochemical, metabolic, and structural properties. nih.gov

Key Properties of the Morpholine Scaffold:

Physicochemical Profile: Morpholine imparts favorable properties to a molecule, including improved aqueous solubility and a well-balanced lipophilic-hydrophilic profile. Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, is typically protonated at physiological pH, which can aid in forming ionic interactions with biological targets. acs.org

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its half-life. nih.gov

Synthetic Accessibility: It is a versatile and readily available building block that can be easily incorporated into larger molecules through various synthetic methodologies. nih.govjchemrev.com

Structural Role: The flexible chair-like conformation of the morpholine ring allows it to act as a non-aromatic linker or scaffold that can orient substituents in a precise three-dimensional arrangement for optimal target engagement. acs.org

Due to these features, the morpholine ring is present in numerous approved drugs and experimental compounds across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nih.govresearchgate.netjchemrev.com For example, Linezolid is an antibiotic, Aprepitant is an antiemetic, and Gefitinib is a kinase inhibitor used in cancer therapy; all contain the morpholine scaffold. researchgate.net Its ability to enhance potency, improve drug-like properties, and serve as an integral part of a pharmacophore has solidified its status as a cornerstone of modern drug discovery. jchemrev.comnih.gov The frequent appearance of this heterocycle in successful drug candidates continues to inspire its use in the design of new bioactive molecules, such as the derivatives of this compound.

Table 2: Examples of Marketed Drugs Containing the Morpholine Scaffold

Drug Name Structure Therapeutic Use Reference
Linezolid Antibiotic researchgate.net
Aprepitant Antiemetic (anti-nausea) researchgate.net
Gefitinib Anticancer (EGFR inhibitor) researchgate.net
Timolol Antihypertensive (Beta blocker) researchgate.net

Advanced Analytical Methodologies for Research on 4 6 Chloropyridin 2 Yl Morpholine

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable tools in the analysis of 4-(6-chloropyridin-2-yl)morpholine, enabling both the determination of its purity and the precise measurement of its concentration in various matrices. These techniques are crucial for monitoring reaction progress, ensuring the quality of synthetic intermediates, and conducting detailed kinetic studies.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands out as a powerful technique for the purity assessment and quantitative analysis of this compound and related compounds. Its advantages over traditional High-Performance Liquid Chromatography (HPLC) include higher resolution, increased sensitivity, and faster analysis times, which are achieved by using columns with smaller particle sizes (typically less than 2 μm). researchgate.net

In the context of research involving this compound, UPLC is frequently coupled with a photodiode array (PDA) detector or a mass spectrometer (MS). rsc.orgbeilstein-journals.org A PDA detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which is useful for identifying and quantifying the target compound and any impurities. rsc.org UPLC-MS/MS, a tandem mass spectrometry technique, provides even greater specificity and sensitivity, making it ideal for the analysis of complex mixtures and for detecting trace amounts of substances. researchgate.net

A typical UPLC method for analyzing substituted pyridines involves a reversed-phase column, such as a C18 column, and a mobile phase gradient consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. beilstein-journals.orgnih.gov The method parameters, including the gradient profile, flow rate, and column temperature, are optimized to achieve adequate separation of the analyte from starting materials, byproducts, and other impurities. rsc.orgnih.gov For reliable quantitative analysis, the method must ensure a resolution of at least 1.5 between adjacent peaks and a tailing factor between 0.8 and 2.0. rsc.org

UPLC is instrumental in monitoring the progress of reactions that synthesize or utilize this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, UPLC can be used to track the disappearance of the starting materials and the appearance of the product over time. rsc.org By withdrawing aliquots from the reaction mixture at specific time points and analyzing them by UPLC, researchers can construct reaction progress curves and determine reaction rates. rsc.org

Table 1: Representative UPLC Method Parameters for Analysis of Substituted Pyridines

ParameterValue
Column Acquity UPLC BEH Shield RP18 (1.7 μm, 100 × 2.1 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.32 mL/min
Column Temperature 45 °C
Detection UV (e.g., 254 nm) or Mass Spectrometry
Injection Volume 1-2 μL
Note: These are example parameters and may require optimization for specific applications. researchgate.netnih.gov

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. rsc.orgijrti.orgniscpr.res.in It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. ijrti.org

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. ijrti.org The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential partitioning between the stationary and mobile phases. ijrti.org

For monitoring the synthesis of this compound, a common mobile phase system is a mixture of ethyl acetate (B1210297) and hexane. niscpr.res.in The ratio of these solvents is adjusted to achieve optimal separation of the spots corresponding to the reactants and the product. After development, the separated spots are visualized, typically under UV light, as many organic compounds, including pyridines, are UV-active. rsc.orgniscpr.res.in The progress of the reaction is determined by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot. ijrti.orgliverpool.ac.uk

Table 2: Typical TLC System for Monitoring Reactions of Pyridine (B92270) Derivatives

ComponentDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Ethyl acetate/Hexane (e.g., 6:4 or 4:6 v/v)
Visualization UV light (254 nm)
Note: The mobile phase composition may need to be adjusted based on the specific polarity of the compounds being analyzed. niscpr.res.in

While TLC is primarily a qualitative tool, it can provide semi-quantitative information by comparing the size and intensity of the spots. For more precise quantification, High-Performance Thin-Layer Chromatography (HPTLC) can be employed, which offers improved resolution and sensitivity. uad.ac.idresearchgate.net

Standardization of Analytical Protocols for Enhanced Reproducibility in Research

The standardization of analytical protocols is of paramount importance in research involving this compound to ensure the reliability and reproducibility of experimental results. nih.gov Reproducibility, the ability of an independent researcher to obtain the same results by following the same experimental procedure, is a cornerstone of the scientific method. nih.gov In the context of analytical chemistry, this means that a developed method should consistently provide accurate and precise results for a given analyte in a specific matrix. researchgate.net

Standardization encompasses the detailed documentation and validation of all aspects of an analytical method. For UPLC and TLC methods, this includes specifying the exact type of column or plate, the composition and preparation of the mobile phase, the instrument parameters (flow rate, temperature, detection wavelength), and the sample preparation procedure. researchgate.netglobalresearchonline.net Method validation is a critical component of standardization and involves demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.net Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures, which are widely adopted in the pharmaceutical industry and are also relevant to academic research. researchgate.net Adherence to such guidelines ensures that the data generated is of high quality and can be confidently compared across different laboratories and studies.

For research on substituted pyridines, establishing standardized analytical protocols is crucial for several reasons. It allows for the accurate comparison of the purity of different batches of this compound, the reliable determination of reaction yields and kinetics, and the consistent quantification of the compound in various assays. rsc.orgnih.gov Without standardized methods, it becomes difficult to ascertain whether observed differences in results are due to actual variations in the chemical system or simply due to inconsistencies in the analytical methodology.

Q & A

Q. Optimization Strategies :

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may increase side products.
  • Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances yield in biphasic systems .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for their ability to stabilize intermediates .
Method Yield Range Key Conditions
Nucleophilic substitution60–70%K₂CO₃, DMF, 100°C, 12h
Cross-coupling50–65%Pd(PPh₃)₄, Dioxane, 80°C, 24h

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Basic Research Question

  • ¹H/¹³C NMR :
    • Morpholine ring : δ 3.6–3.8 ppm (N–CH₂–O protons) and δ 2.4–2.6 ppm (N–CH₂–C protons) .
    • Chloropyridinyl group : Aromatic protons at δ 7.2–8.0 ppm, with coupling patterns confirming substitution .
  • IR Spectroscopy : Stretching vibrations for C–Cl (~550–650 cm⁻¹) and morpholine C–O–C (~1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z 212.7 (C₉H₁₀ClN₂O⁺) with fragmentation patterns reflecting cleavage of the morpholine ring .

How can researchers resolve contradictions in biological activity data for this compound across different studies?

Advanced Research Question
Discrepancies often arise from variations in assay conditions or target specificity. Methodological approaches include:

  • Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) and controls across assays .
  • Target validation : Confirm binding affinity via competitive assays (e.g., radioligand displacement for receptor studies) .
  • Replication studies : Reproduce results in orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Example : Inconsistent IC₅₀ values for kinase inhibition may reflect differences in ATP concentrations or buffer pH .

What computational strategies are recommended for predicting the binding affinity of this compound to biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D4 in ). Key parameters include:
    • Grid box size : Centered on the active site with 20 ų dimensions.
    • Scoring functions : MM/GBSA for binding energy refinement .
  • MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100-ns trajectories .

Validation : Compare computational predictions with experimental IC₅₀ values to refine force fields .

How does the presence of the chloropyridinyl group influence the reactivity of this compound in substitution reactions?

Basic Research Question
The 6-chloro substituent on pyridine directs electrophilic substitution to the 4-position due to:

  • Electronic effects : Chlorine’s electron-withdrawing nature deactivates the ring, favoring nucleophilic aromatic substitution at the para position .
  • Steric effects : The 6-chloro group hinders access to adjacent positions, reducing side reactions .

Example : Reaction with sodium methoxide yields 4-(6-methoxypyridin-2-YL)morpholine as the major product .

What strategies can be employed to design derivatives of this compound with enhanced biological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Morpholine modifications : Introduce methyl or ethyl groups to improve lipophilicity and blood-brain barrier penetration .
    • Pyridine substitution : Replace chlorine with fluorine or trifluoromethyl to enhance metabolic stability .
  • Fragment-based design : Use crystallographic data (e.g., SHELX-refined structures) to identify key binding motifs .

Case Study : ’s dopamine D4 antagonist achieved selectivity by incorporating a fluoroindole group .

How can the crystal structure of this compound be determined, and what software tools are commonly used?

Advanced Research Question

  • X-ray crystallography :
    • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
    • Refinement : SHELXL for least-squares minimization and thermal parameter adjustment .
  • Key parameters :
    • Space group : Typically monoclinic (e.g., P2₁/c) due to molecular symmetry.
    • R factor**: Aim for <5% to ensure accuracy .

Challenges : Polymorphism may require screening multiple crystallization conditions (e.g., solvent evaporation vs. diffusion) .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Basic Research Question

  • Byproducts :
    • Dimerization : Occurs under prolonged heating; mitigated by shorter reaction times .
    • Oxidation : Morpholine ring oxidation to nitroxides; prevented by inert atmospheres (N₂/Ar) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Analytical Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.